Kinase-Selectivity Fingerprint of the 3‑Methoxy/4‑Nitro Substitution Pattern Versus the 4‑Methoxy/4‑Nitro Isomer
The parent patent (US20090042890A1) discloses that purine‑6‑carboxamides carrying an electron‑withdrawing group at the 4‑position of the C2‑phenyl ring and an electron‑donating group at the 3‑position of the N9‑phenyl ring exhibit enhanced potency against mTOR and PI3K isoforms compared to isomers bearing the methoxy group at the 4‑position [1]. However, because the cited patent does not provide individual IC₅₀ values for the exact compound, a direct quantitative comparison with the 4‑methoxy analog (CAS 888426‑37‑7) cannot be extracted from the public domain. The quantitative differentiation for this evidence dimension therefore relies solely on class‑level inference drawn from the patent’s SAR teaching.
| Evidence Dimension | Kinase inhibitory potency (mTOR/PI3K) inferred from patent SAR |
|---|---|
| Target Compound Data | No public IC₅₀ available for CAS 899741-87-8 |
| Comparator Or Baseline | 4‑methoxy regioisomer (CAS 888426-37-7): no public IC₅₀ available |
| Quantified Difference | Cannot be calculated; differentiation is based on patent SAR trend (3‑OMe > 4‑OMe for N9‑phenyl in mTOR/PI3K assays) |
| Conditions | In‑vitro kinase inhibition assays as described in US20090042890A1 |
Why This Matters
Procurement of the exact regioisomer is essential to reproduce the kinase‑selectivity profile outlined in the patent family, because even a single‑atom shift in the methoxy group can redirect binding preference toward off‑target kinases.
- [1] Heteroaryl compounds, compositions thereof, and methods of treatment therewith. US Patent US20090042890A1, published 2009-02-12. View Source
